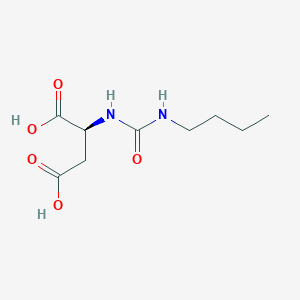
N-(Butylcarbamoyl)-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butylcarbamoyl)-L-aspartic acid: is an organic compound that belongs to the class of carbamoyl amino acids It is characterized by the presence of a butylcarbamoyl group attached to the nitrogen atom of L-aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
L-aspartic acid+butyl isocyanate→N-(Butylcarbamoyl)-L-aspartic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: N-(Butylcarbamoyl)-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and butylamine.
Oxidation: Oxidative reactions can modify the butyl group, potentially leading to the formation of butylcarbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: L-aspartic acid and butylamine.
Oxidation: Butylcarbamate derivatives.
Substitution: Various substituted carbamoyl aspartic acids.
Aplicaciones Científicas De Investigación
N-(Butylcarbamoyl)-L-aspartic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Butylcarbamoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis.
Comparación Con Compuestos Similares
- N-(Methylcarbamoyl)-L-aspartic acid
- N-(Ethylcarbamoyl)-L-aspartic acid
- N-(Propylcarbamoyl)-L-aspartic acid
Comparison: N-(Butylcarbamoyl)-L-aspartic acid is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This difference in hydrophobicity can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
392657-22-6 |
|---|---|
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2S)-2-(butylcarbamoylamino)butanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-3-4-10-9(16)11-6(8(14)15)5-7(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)(H2,10,11,16)/t6-/m0/s1 |
Clave InChI |
WLRZKBFXWNNLJB-LURJTMIESA-N |
SMILES isomérico |
CCCCNC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CCCCNC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


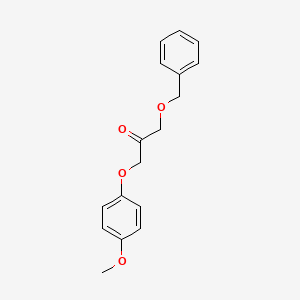
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
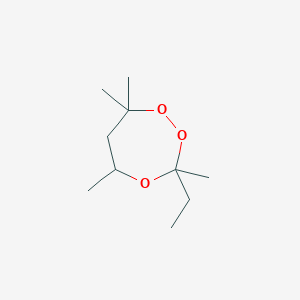
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
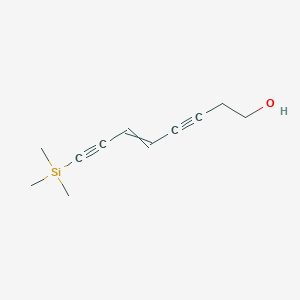
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
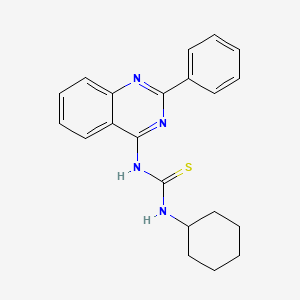
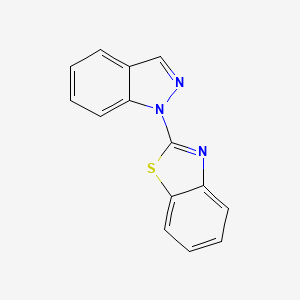
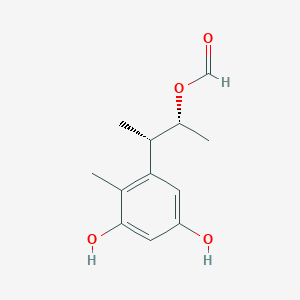
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
